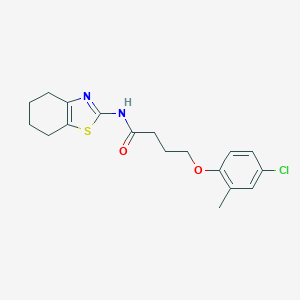
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as a selective androgen receptor modulator (SARM) and has been shown to have anabolic effects on muscle and bone tissue.
Wirkmechanismus
The mechanism of action of 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is not fully understood. However, it is believed to work by selectively binding to androgen receptors in muscle and bone tissue, leading to increased protein synthesis and muscle growth. This selective binding also reduces the risk of unwanted side effects commonly associated with anabolic steroids.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has anabolic effects on muscle and bone tissue. It has been shown to increase muscle mass and strength, as well as bone density. Additionally, it has been shown to have a positive effect on lipid metabolism, reducing the risk of cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide in lab experiments is its selective binding to androgen receptors. This reduces the risk of unwanted side effects commonly associated with anabolic steroids. However, one of the limitations is the lack of long-term safety data, as well as the potential for abuse and misuse.
Zukünftige Richtungen
There are several future directions for research on 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide. One area of research is the development of more selective and potent 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamides with fewer side effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more long-term safety data is needed to fully evaluate the safety and efficacy of this compound for human use.
Conclusion:
In conclusion, 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is a chemical compound with potential therapeutic applications. Its selective binding to androgen receptors makes it a promising treatment for conditions such as osteoporosis and muscle wasting. However, more research is needed to fully understand its mechanism of action and long-term safety.
Synthesemethoden
The synthesis of 4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves the reaction of 4-chloro-2-methylphenol with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-amine in the presence of butyric anhydride. This reaction results in the formation of the desired compound.
Wissenschaftliche Forschungsanwendungen
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anabolic effects on muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis and muscle wasting. Additionally, it has been investigated for its potential use in hormone replacement therapy and as a treatment for certain types of cancer.
Eigenschaften
Produktname |
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
Molekularformel |
C18H21ClN2O2S |
Molekulargewicht |
364.9 g/mol |
IUPAC-Name |
4-(4-chloro-2-methylphenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C18H21ClN2O2S/c1-12-11-13(19)8-9-15(12)23-10-4-7-17(22)21-18-20-14-5-2-3-6-16(14)24-18/h8-9,11H,2-7,10H2,1H3,(H,20,21,22) |
InChI-Schlüssel |
RACSNBNSDCUHOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)CCCC3 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)NC2=NC3=C(S2)CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,4-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216190.png)
![4-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216192.png)

![3,4-Dimethoxy-N-[4-(4-methyl-piperidine-1-sulfonyl)-phenyl]-benzamide](/img/structure/B216197.png)
![4-(acetylamino)-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216199.png)
![3-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216201.png)

![2,5-dichloro-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216204.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216207.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3,3-diphenylpropanamide](/img/structure/B216208.png)